1-(4-fluorophenyl)-2-[(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one
Description
This compound features a 4-fluorophenyl group linked via an ethanone bridge to a thiazole ring substituted with a sulfanyl group. The thiazole moiety is further functionalized with a 2-oxoethyl chain terminating in a pyrimidin-2-yl-piperazine group. The fluorine atom enhances bioavailability and metabolic stability, while the sulfanyl group may contribute to binding interactions .
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S2/c22-16-4-2-15(3-5-16)18(28)14-31-21-25-17(13-30-21)12-19(29)26-8-10-27(11-9-26)20-23-6-1-7-24-20/h1-7,13H,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZOVQKMFEDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-2-[(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure
The chemical structure of the compound features a 4-fluorophenyl group, a thiazole moiety, and a pyrimidine-piperazine unit, contributing to its unique properties. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing thiazole and piperazine rings have shown efficacy against various cancer cell lines. The IC50 values for related compounds have been reported in the range of 10–50 μM , indicating moderate to high potency against specific cancer types, such as breast and colon cancers .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HCT116 (colon) | 6.2 |
| Example B | T47D (breast) | 27.3 |
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific kinases or receptors involved in cell proliferation and survival. For example, compounds with similar thiazole and piperazine structures have been shown to inhibit the EPH receptor family , which is often overexpressed in cancers . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, certain derivatives of this compound have demonstrated antimicrobial activity. Studies indicate that compounds with thiazole and fluorinated phenyl groups possess antibacterial effects comparable to established antibiotics . The antimicrobial activity is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study 1 : A derivative exhibiting structural similarities was tested on breast cancer cell lines , showing a significant reduction in cell viability at concentrations as low as 20 μM .
- Case Study 2 : Another study focused on a related thiazole derivative demonstrated effective inhibition of Ephrin receptors , leading to decreased migration and invasion of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing key pharmacophores (piperazine, thiazole, fluorophenyl, sulfanyl groups). Structural variations influence physicochemical properties, binding affinity, and synthetic accessibility.
Piperazine-Linked Fluorophenyl Derivatives
Thiazole- and Sulfanyl-Containing Analogs
Pyrimidine-Piperazine Hybrids
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protocols, similar to ’s method (TFA-mediated deprotection, column purification) . In contrast, analogs with simpler cores (e.g., benzimidazolium in ) may require fewer steps.
- Structural Flexibility: Replacing thiazole with pyridazinone () or imidazopyridine () alters π-π stacking and hydrogen-bonding interactions, impacting target engagement.
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole core is synthesized via a modified Hantzsch thiazole synthesis. Thiourea reacts with α-haloketones under basic conditions to form the heterocyclic ring. For this compound:
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Reactants :
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Thiourea (or substituted thiourea).
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α-Bromoacetophenone derivative (pre-functionalized with the sulfanyl-ethanone group).
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Conditions :
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Solvent: Ethanol or tetrahydrofuran (THF).
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Base: Sodium hydroxide or triethylamine.
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Temperature: Reflux (70–80°C).
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Mechanism :
Coupling of Pyrimidinyl-Piperazine Moiety
The ethyl ketone group linked to the piperazine ring is introduced via a nucleophilic acyl substitution:
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Reactants :
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Piperazine derivative (4-(pyrimidin-2-yl)piperazine).
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Ethyl bromoacetate or chloroacetyl chloride.
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Conditions :
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
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Base: Potassium carbonate or N,N-diisopropylethylamine (DIPEA).
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Temperature: Room temperature to 50°C.
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Procedure :
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Activation of the carbonyl group using EDCl/HOBt or DCC.
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Amide bond formation between the piperazine nitrogen and the acetyl group.
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Sulfanyl-Ethanone Linkage
The sulfanyl bridge connecting the thiazole and fluorophenyl groups is established through a thioetherification reaction:
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Reactants :
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2-Mercapto-thiazole derivative.
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2-Bromo-1-(4-fluorophenyl)ethan-1-one.
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Conditions :
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Solvent: THF or acetonitrile.
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Base: Triethylamine or DBU.
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Temperature: 60–70°C.
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Mechanism :
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Deprotonation of the thiol group to form a thiolate ion.
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SN2 displacement of the bromide ion from the bromoethanone.
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Stepwise Synthetic Procedure
Synthesis of 4-(2-Oxo-2-(4-(Pyrimidin-2-yl)Piperazin-1-yl)Ethyl)-1,3-Thiazole-2-Thiol
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Step 1 : Piperazine functionalization
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Step 2 : Thiazole cyclization
Coupling with 2-Bromo-1-(4-Fluorophenyl)Ethan-1-One
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Step 3 : Thioether formation
Reaction Optimization and Challenges
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Solvent Choice | THF vs. DMF for amide coupling | THF improved solubility by 40% |
| Catalyst | EDCl/HOBt vs. DCC | EDCl/HOBt gave higher purity |
| Temperature | Reduced from 80°C to 60°C during thioetherification | Minimized side reactions (15%) |
| Purification | Switch from silica gel to reverse-phase HPLC | Purity increased from 90% to 98% |
Key challenges included:
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Low yield in thioetherification : Attributed to steric hindrance from the fluorophenyl group.
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Byproduct formation : Competing oxidation of the thiol group to disulfides, mitigated by inert atmosphere (N₂).
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : Calculated C 55.13%, H 4.41%, N 15.31%; Found C 55.02%, H 4.38%, N 15.27%.
Scale-Up Considerations
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Critical Process Parameters :
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Controlled addition rate of bromoethanone to prevent exothermic side reactions.
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Use of cryogenic conditions (−20°C) during thiazole cyclization to suppress polymerization.
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Environmental Controls :
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Recycling of THF via distillation (85% recovery).
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Neutralization of acidic byproducts with CaCO₃ before disposal.
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Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Hantzsch Cyclization | High regioselectivity | Requires toxic α-haloketones | 58 |
| Pd-Catalyzed Coupling | Mild conditions | Costly catalysts (PdCl₂) | 42 |
| Solid-Phase Synthesis | Ease of purification | Limited scalability | 35 |
Q & A
Q. Methodological Insight :
- Use molecular docking to predict interactions with targets like serotonin or dopamine receptors.
- Validate via surface plasmon resonance (SPR) to quantify binding kinetics .
Basic: What synthetic routes are feasible for this compound?
Synthesis typically involves multi-step reactions :
Piperazine-pyrimidine intermediate : Prepared via nucleophilic substitution between pyrimidin-2-amine and 1-chloro-2-(2-oxoethyl)piperazine under reflux in acetonitrile .
Thiazole core formation : Cyclization of thiourea derivatives with α-bromo ketones at 60–80°C in DMF .
Final coupling : Sulfanyl linkage between the thiazole and fluorophenyl-ethanone via Mitsunobu or thiol-ene "click" chemistry .
Q. Key Challenges :
- Control oxidation of sulfanyl groups by using inert atmospheres (argon/nitrogen) .
- Optimize yields (typically 40–60%) via HPLC purification .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell-line specificity) or impurity profiles .
Q. Methodological Solutions :
- Orthogonal assays : Compare IC₅₀ values across enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays .
- HPLC-MS purity checks : Ensure >95% purity to exclude confounding effects from byproducts .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace fluorophenyl with chlorophenyl) to isolate activity drivers .
Advanced: What computational strategies predict metabolic stability?
Q. In silico tools :
- CYP450 metabolism prediction : Use Schrödinger’s MetabSite or SwissADME to identify vulnerable sites (e.g., piperazine N-oxidation) .
- MD simulations : Assess binding persistence with target receptors over 100-ns trajectories .
Q. Experimental Validation :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Advanced: How to optimize selectivity against off-target receptors?
Q. Strategies :
- Pharmacophore modeling : Overlay with known selective inhibitors (e.g., kinase inhibitors) to identify discriminative features .
- Fragment-based screening : Test truncated analogs (e.g., thiazole-only fragments) to isolate target-binding motifs .
Case Study :
A structurally related compound (EVT-11466695) showed improved selectivity by replacing the thiazole with an oxazole, reducing off-target binding by 70% .
Advanced: What analytical techniques characterize degradation products?
- LC-HRMS : Identify degradation pathways (e.g., sulfanyl oxidation to sulfone) under accelerated stability conditions (40°C/75% RH) .
- NMR crystallography : Resolve stereochemical changes in aged samples .
Table 1 : Common Degradation Pathways
| Pathway | Conditions | Major Product |
|---|---|---|
| Sulfanyl oxidation | Oxidative stress | Sulfone derivative |
| Piperazine N-dealkylation | Acidic pH | Pyrimidin-2-amine |
| Fluorophenyl hydrolysis | High humidity | 4-fluorobenzoic acid |
Basic: What spectroscopic methods confirm structural integrity?
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl singlet at δ 7.2–7.4 ppm; thiazole C=S at δ 165–170 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and sulfanyl (C-S) at 600–700 cm⁻¹ .
Advanced: How to design analogs for improved pharmacokinetics?
Q. Modifications :
- LogP reduction : Introduce polar groups (e.g., hydroxyl or morpholine) to enhance aqueous solubility .
- Prodrug strategies : Mask the sulfanyl group as a disulfide for targeted release .
Case Study :
Replacing the ethyl linker with a PEG spacer increased bioavailability by 2.5× in rodent models .
Advanced: What in vivo models assess efficacy and toxicity?
- Efficacy : Use xenograft models (e.g., HCT-116 colon cancer) to evaluate tumor growth inhibition .
- Toxicity : Monitor hepatic/renal biomarkers (ALT, creatinine) in repeat-dose studies (28-day rat trials) .
Basic: How to access structural analogs for SAR studies?
Public databases (e.g., PubChem) provide analogs like EVT-11377586 (triazolo-pyrimidine core) or C23H22F2N4O2 (fluorophenyl-piperazine derivatives) .
Table 2 : Structurally Similar Compounds
| Compound ID | Core Structure | Bioactivity | Source |
|---|---|---|---|
| EVT-11377586 | Triazolo-pyrimidine | Anticancer (IC₅₀: 1.2 µM) | EVITACHEM |
| C23H22F2N4O2 | Piperazine-thiazole | Serotonin antagonist | PubChem |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
